molecular formula C19H21N3O2 B2738375 N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide CAS No. 1206986-37-9

N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

Cat. No. B2738375
CAS RN: 1206986-37-9
M. Wt: 323.396
InChI Key: KRYUEFCGEQGSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely include a quinoxaline core, with a tert-butylphenyl group and a carboxamide group attached. The exact structure would depend on the positions of these attachments .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carboxamide group) would all play a role .

Scientific Research Applications

Polymeric Materials

Research has shown that compounds derived from tert-butylhydroquinone, similar in structure to N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide, have been utilized in the synthesis and characterization of aromatic polyamides. These materials exhibit high thermal stability, good solubility in organic solvents, and are capable of forming transparent and tough films, making them suitable for various applications in materials science (Yang, Hsiao, & Yang, 1999).

Anticancer Agents

In the realm of medicinal chemistry, functionalized amino acid derivatives related to the core structure of N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain derivatives have shown promising activity, particularly against ovarian and oral cancers, highlighting their potential as anticancer agents (Kumar et al., 2009).

Organic Synthesis and Drug Development

The chemical structure of N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide serves as a foundation for developing novel synthetic pathways and drug candidates. For example, the discovery and development of ivacaftor, a potent CFTR potentiator, involved the exploration of quinolinone-3-carboxamide derivatives, demonstrating the critical role of such compounds in advancing drug discovery efforts (Hadida et al., 2014).

Antioxidant and Preservative Properties

The study of derivatives and related compounds of N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide also extends to the evaluation of their antioxidant properties. For instance, the modulation of genotoxicity by ethoxyquin, an antioxidant preservative, and its interaction with free radical scavengers highlight the intricate balance between the beneficial and potentially harmful effects of such compounds on cellular DNA integrity (Skolimowski et al., 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinoxaline derivatives exhibit biological activity, including antimicrobial, antifungal, and anticancer activities .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound, potentially leading to its use in medicinal applications .

properties

IUPAC Name

N-(4-tert-butylphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,3)13-8-10-14(11-9-13)20-18(24)22-12-17(23)21-15-6-4-5-7-16(15)22/h4-11H,12H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYUEFCGEQGSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

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